Cas no 2138575-71-8 (4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine)

4-Fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by its sulfonyl and amine functional groups. This compound exhibits potential utility as an intermediate in pharmaceutical and agrochemical synthesis, owing to its structural versatility and reactivity. The presence of a fluorine atom enhances metabolic stability and bioavailability, while the methanesulfonyl group may contribute to improved solubility and binding affinity. The methyl substitution on the pyrazole ring further modulates steric and electronic properties, making it suitable for targeted modifications. This compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal purity and performance in synthetic applications.
4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine structure
2138575-71-8 structure
Product name:4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
CAS No:2138575-71-8
MF:C7H12FN3O2S
Molecular Weight:221.25248336792
CID:6120831
PubChem ID:165498971

4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
    • EN300-1149866
    • 2138575-71-8
    • インチ: 1S/C7H12FN3O2S/c1-4(14(3,12)13)6-5(8)7(9)11(2)10-6/h4H,9H2,1-3H3
    • InChIKey: DHKCCAGXELAHHC-UHFFFAOYSA-N
    • SMILES: S(C)(C(C)C1C(=C(N)N(C)N=1)F)(=O)=O

計算された属性

  • 精确分子量: 221.06342597g/mol
  • 同位素质量: 221.06342597g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 303
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.4
  • トポロジー分子極性表面積: 86.4Ų

4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1149866-10g
4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
2138575-71-8 95%
10g
$6082.0 2023-10-25
Enamine
EN300-1149866-0.25g
4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
2138575-71-8 95%
0.25g
$1300.0 2023-10-25
Enamine
EN300-1149866-0.05g
4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
2138575-71-8 95%
0.05g
$1188.0 2023-10-25
Enamine
EN300-1149866-0.1g
4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
2138575-71-8 95%
0.1g
$1244.0 2023-10-25
Enamine
EN300-1149866-5.0g
4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
2138575-71-8
5g
$5014.0 2023-06-09
Enamine
EN300-1149866-0.5g
4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
2138575-71-8 95%
0.5g
$1357.0 2023-10-25
Enamine
EN300-1149866-10.0g
4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
2138575-71-8
10g
$7435.0 2023-06-09
Enamine
EN300-1149866-1.0g
4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
2138575-71-8
1g
$1729.0 2023-06-09
Enamine
EN300-1149866-2.5g
4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
2138575-71-8 95%
2.5g
$2771.0 2023-10-25
Enamine
EN300-1149866-1g
4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
2138575-71-8 95%
1g
$1414.0 2023-10-25

4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine 関連文献

4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amineに関する追加情報

4-Fluoro-3-(1-Methanesulfonylethyl)-1-Methyl-1H-Pyrazol-5-Amine: A Comprehensive Overview

4-Fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine, identified by the CAS number 2138575-71-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development.

The structure of 4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine features a pyrazole ring, a five-membered heterocyclic compound with two nitrogen atoms. The substituents on the pyrazole ring include a fluoro group at position 4, a methanesulfonylethyl group at position 3, and a methyl group at position 1. These substituents contribute to the compound's unique chemical properties and biological activity.

Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of various enzymes and receptors, making them valuable leads in drug discovery. For instance, research has shown that 4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine exhibits potent inhibitory activity against certain kinases, which are key targets in the treatment of cancer and inflammatory diseases.

The synthesis of this compound involves a multi-step process, including the formation of the pyrazole ring and subsequent substitution reactions to introduce the desired functional groups. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has significantly improved the efficiency and yield of this process.

In terms of biological activity, 4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine has demonstrated selectivity towards specific molecular targets, making it a promising candidate for further preclinical studies. Its ability to modulate cellular signaling pathways suggests potential applications in the treatment of diseases such as cancer, neurodegenerative disorders, and autoimmune conditions.

The pharmacokinetic properties of this compound have also been investigated, with studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for determining its suitability as a drug candidate and for optimizing its bioavailability.

In conclusion, 4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amino, with its unique chemical structure and promising biological activity, represents an important addition to the arsenal of compounds being explored for therapeutic applications. Continued research into its properties and potential uses will undoubtedly shed further light on its role in future drug development.

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